Bienvenue dans la boutique en ligne BenchChem!

N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship (SAR) Sulfonamide pharmacophore design

Sourcing CAS 391221-77-5 from generic sulfonamide libraries risks potency drift: published SAR shows >10-fold EC50 shifts when the critical pyrrolidine-1-ylsulfonyl group is replaced. This product delivers the exact sp3-constrained pyrrolidine geometry, ~8.5–9.5 pKa, and a metabolically stable saturated ring that avoids the CYP-mediated epoxidation pathway seen in diallyl analogs. With MW 406.50 and clogP ~3.5–4.0, it aligns with Lipinski and Pfizer 3/75 criteria for superior solubility and lower non-specific binding. Ideal as a fixed-pharmacophore starting point for hit-to-lead or head-to-head nuclear receptor selectivity profiling.

Molecular Formula C23H22N2O3S
Molecular Weight 406.5
CAS No. 391221-77-5
Cat. No. B2583548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS391221-77-5
Molecular FormulaC23H22N2O3S
Molecular Weight406.5
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
InChIInChI=1S/C23H22N2O3S/c26-23(18-8-11-19(12-9-18)29(27,28)25-14-1-2-15-25)24-21-13-10-17-7-6-16-4-3-5-20(21)22(16)17/h3-5,8-13H,1-2,6-7,14-15H2,(H,24,26)
InChIKeyLARSPWVLJZAYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-Dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 391221-77-5): A Structurally Differentiated Sulfonamide-Benzamide Research Compound for Targeted Biological Screening


N-(1,2-Dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 391221-77-5) is a synthetic sulfonamide-benzamide hybrid compound with molecular formula C23H22N2O3S and molecular weight 406.50 g/mol [1]. The molecule integrates a 1,2-dihydroacenaphthylene (acenaphthene) core, a central benzamide linker, and a terminal 4-(pyrrolidin-1-ylsulfonyl) moiety. This compound belongs to a broader class of sulfonylpyrrolidine derivatives that have been investigated for diverse pharmacological activities including RORγt inverse agonism, kinase inhibition, and metabotropic glutamate receptor modulation [2][3]. It is currently available as a research-grade chemical from multiple commercial suppliers for in vitro screening and medicinal chemistry applications [1].

Why Generic Substitution Fails for N-(1,2-Dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Structural Nuances Governing Target Engagement in Sulfonamide-Benzamide Chemotypes


Within the sulfonamide-benzamide chemotype, subtle modifications to the terminal sulfonamide amine substituent produce divergent pharmacological profiles that preclude casual analog substitution. The pyrrolidine ring in CAS 391221-77-5 imposes a defined cyclic tertiary amine geometry (five-membered ring, sp3-hybridized nitrogen), which directly modulates sulfonamide group electronics, hydrogen-bond acceptor capacity, and steric footprint at the target binding site [1]. In published structure-activity relationship (SAR) campaigns on pyrrolidinylsulfone analogs, exchanging the terminal amine group from pyrrolidine to acyclic dimethylamine or larger cyclic amines such as piperidine shifted RORγt inverse agonist potency by more than 10-fold (EC50 range: 55 nM to 4,500 nM across matched analog series) [2]. Similarly, in the IKK kinase inhibitor series, pyrrolidine-sulfonyl-containing benzamides demonstrated IC50 values of 2.5–5.0 μM, whereas alternative sulfonamide-bearing analogs exhibited divergent selectivity windows [3]. These data demonstrate that the pyrrolidine-1-ylsulfonyl substituent is not a generic replacement for other sulfonamide amines; its specific conformational constraints, nitrogen basicity (pKa ~8.5–9.5 for pyrrolidine vs. ~7.5 for dialkylamines), and metabolic stability profile directly influence both target potency and off-target liability. Consequently, procurement decisions based solely on scaffold similarity without verifying sulfonamide-amine identity risk selecting a compound with materially different biological activity.

Quantitative Differentiation Guide: N-(1,2-Dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide vs. Closest Structural Analogs


Pyrrolidine vs. Dimethylamine Sulfonamide: Conformational and Electronic Differentiation Impacting Target Recognition

The pyrrolidin-1-ylsulfonyl group in CAS 391221-77-5 provides a cyclic, conformationally constrained tertiary amine with distinct stereoelectronic properties compared to the dimethylsulfamoyl analog [1]. In published SAR studies on the pyrrolidinylsulfone chemotype, RORγt inverse agonist potency varied from EC50 = 55 ± 25 nM to 4,500 ± 1,750 nM when the terminal sulfonamide amine was systematically varied (compounds 5–15, matched series), with the pyrrolidine-containing analogs achieving the most favorable balance of potency and nuclear receptor selectivity (PXR EC50 > 5,140 nM; LXRα/LXRβ EC50 > 7,500 nM for optimized pyrrolidine analogs) [2]. The dimethylamino congener N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide (CAS 315240-55-2) presents a smaller steric profile (molecular weight 380.46 vs. 406.50) and altered hydrogen-bond acceptor geometry due to the acyclic amine, which may reduce shape complementarity in hydrophobic binding pockets that preferentially accommodate the pyrrolidine ring [1].

Medicinal chemistry Structure-activity relationship (SAR) Sulfonamide pharmacophore design

Pyrrolidine vs. 3,5-Dimethylpiperidine: Ring Size and Substitution Effects on Physicochemical Properties Critical for Permeability and Solubility

The pyrrolidine (5-membered) sulfonamide in CAS 391221-77-5 confers a smaller topological polar surface area (TPSA) and lower calculated logP compared to the 3,5-dimethylpiperidine (6-membered, disubstituted) analog [1]. For the comparator N-(1,2-dihydroacenaphthylen-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide (CAS 392323-46-5, reported in BindingDB as CHEMBL2165502), the molecular weight increases to 448.58 g/mol (ΔMW = 42.08 vs. target) and the two methyl substituents add significant lipophilicity (estimated ΔclogP ≈ +0.8 to +1.2 log units) [1][2]. Increased lipophilicity and molecular weight in the dimethylpiperidine analog are predicted to reduce aqueous solubility and increase the risk of off-target promiscuity, CYP450 inhibition, and hERG channel binding based on established drug-likeness guidelines (e.g., Lipinski Rule of Five, Pfizer 3/75 rule for basic amines) [3]. The pyrrolidine analog maintains a more favorable balance of hydrophilicity (sulfonamide H-bond acceptors) and hydrophobicity (acenaphthene core), positioning it as the preferred starting point for lead optimization campaigns where oral bioavailability or cell permeability must be balanced against potency.

Drug-likeness optimization Physicochemical profiling Permeability prediction

Acenaphthene Core vs. Simplified Naphthalene Scaffolds: Polycyclic Aromatic Surface Area Advantage for Hydrophobic Binding Pockets

The 1,2-dihydroacenaphthylene (acenaphthene) core in CAS 391221-77-5 provides an extended polycyclic aromatic surface compared to the simpler benzenesulfonamide analog N-(1,2-dihydroacenaphthylen-5-yl)benzenesulfonamide (CAS 4709-70-0, MW = 309.38 g/mol) [1]. The acenaphthene moiety offers a tricyclic fused ring system (naphthalene + ethylene bridge) that occupies a larger hydrophobic volume than a single benzene ring, enabling more extensive van der Waals contacts and potential π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in target protein binding sites [2]. In the PDB structure of a related dihydroacenaphthylene fragment bound to Notum (PDB 7BNC), the acenaphthene core engages in face-to-face π-stacking with a protein aromatic residue, demonstrating the scaffold's capacity for specific hydrophobic recognition [3]. Compounds lacking this extended aromatic surface (e.g., simple benzamide or phenylsulfonamide analogs) would be predicted to lose these interactions, potentially resulting in reduced binding affinity for targets with deep hydrophobic pockets.

Fragment-based drug design Hydrophobic interactions Polycyclic aromatic hydrocarbons in medicinal chemistry

Pyrrolidine Sulfonamide vs. Diallylsulfamoyl: Metabolic Stability and Oxidative Metabolism Risk Assessment

The fully saturated pyrrolidine ring in CAS 391221-77-5 presents a metabolically distinct profile compared to the unsaturated diallylamino congener 4-(N,N-diallylsulfamoyl)-N-(1,2-dihydroacenaphthylen-5-yl)benzamide [1]. Diallylamino substituents bear two terminal alkene groups that are well-established sites for cytochrome P450 (CYP)-mediated epoxidation and subsequent glutathione conjugation, generating reactive metabolites with potential for covalent protein modification and idiosyncratic toxicity [2]. In contrast, the saturated pyrrolidine ring lacks these metabolic soft spots; its primary oxidative metabolism pathways involve α-carbon hydroxylation (N-dealkylation is hindered due to ring constraint) and subsequent dehydrogenation to the corresponding pyrroline, which are generally lower-risk routes [3]. For research procurement decisions where the compound is intended for in vivo pharmacokinetic or toxicity studies, the pyrrolidine analog eliminates the diallyl-related metabolic liability, yielding cleaner metabolite profiles and reduced risk of reactive metabolite-driven artifacts in downstream assays.

Drug metabolism Cytochrome P450 liability Lead optimization ADME

Recommended Research and Procurement Scenarios for N-(1,2-Dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization Campaigns Requiring a Defined Pyrrolidine Sulfonamide Pharmacophore with Favorable Drug-Likeness Parameters

For medicinal chemistry teams initiating a hit-to-lead program on a target where preliminary screening has identified pyrrolidine-sulfonylbenzamide as an active chemotype, CAS 391221-77-5 provides a structurally authenticated, commercially available starting point with a molecular weight of 406.50 g/mol and an estimated clogP in the favorable 3.5–4.0 range [1]. Compared to the 3,5-dimethylpiperidine analog (MW 448.58, estimated clogP ~4.3–5.2), the pyrrolidine compound offers a 10% lower molecular weight and reduced lipophilicity, aligning with Lipinski and Pfizer 3/75 drug-likeness criteria and predicting superior aqueous solubility and lower non-specific protein binding [2]. This compound is suitable for initial SAR expansion around the acenaphthene core and the central benzamide linker, with the pyrrolidine sulfonamide serving as a fixed pharmacophoric element that can be retained during analog synthesis.

Target Engagement Studies in Hydrophobic Binding Pockets Where Extended Polycyclic Aromatic Surface Area Is Required

When the protein target contains a deep hydrophobic cleft lined with aromatic residues (Phe, Tyr, Trp), the 1,2-dihydroacenaphthylene core of CAS 391221-77-5 provides an extended polycyclic aromatic surface (~2.5× greater than a single benzene ring) capable of face-to-face π-stacking interactions [3]. As demonstrated by the co-crystal structure of a related acenaphthene fragment bound to the Notum protein (PDB 7BNC), this scaffold engages in specific aromatic recognition that simpler phenyl or naphthyl analogs cannot replicate. Researchers investigating targets such as nuclear hormone receptors, bromodomains, or other proteins with accessible aromatic-rich binding pockets should prioritize this compound over analogs lacking the acenaphthene core, as the loss of π-stacking interactions may result in significantly reduced binding affinity.

In Vivo Pharmacokinetic and Toxicology Studies Requiring a Metabolically Stable Sulfonamide Probe Free of Reactive Metabolite Structural Alerts

For drug metabolism and pharmacokinetics (DMPK) studies where metabolic stability is critical, CAS 391221-77-5 offers the saturated pyrrolidine ring as a metabolically cleaner alternative to diallylamino- or other alkene-containing sulfonamide analogs [4]. The absence of terminal alkene groups eliminates the CYP-mediated epoxidation pathway that generates reactive metabolites in diallylsulfamoyl congeners, thereby reducing the risk of glutathione depletion, covalent protein modification, and idiosyncratic toxicity signals in preclinical safety assessment [5]. This compound is recommended for in vivo target engagement, efficacy, or preliminary toxicology studies where metabolite-driven confounding must be minimized, and where the pyrrolidine sulfonamide has been confirmed as the optimal sulfonamide substituent through prior in vitro SAR.

Comparative Chemical Probe Studies for Deconvoluting Sulfonamide Amine Substituent Contributions to Target Selectivity

When the research objective is to deconvolute the contribution of the sulfonamide amine group to target selectivity across a panel of related proteins (e.g., RORγt vs. PXR vs. LXR nuclear receptors), CAS 391221-77-5 serves as the pyrrolidine reference compound in a matched analog series [2]. Published SAR data on pyrrolidinylsulfone analogs demonstrate that the pyrrolidine substituent can achieve >100-fold selectivity for the therapeutic target (RORγt) over off-target nuclear receptors (LXRα/LXRβ EC50 > 7,500 nM), whereas alternative amine substituents produce different selectivity fingerprints [1]. Procurement of this specific compound, alongside its dimethylamino, diethylamino, or piperidine analogs, enables rigorous head-to-head selectivity profiling using identical assay conditions, generating internally consistent data suitable for publication and patent disclosure.

Quote Request

Request a Quote for N-(1,2-dihydroacenaphthylen-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.